Dimethyl 2,3-bis(sulfanyl)butanedioate
Description
Dimethyl 2,3-bis(sulfanyl)butanedioate is an organosulfur compound featuring a succinate backbone (butanedioate) esterified with methyl groups at both terminal carboxylates and substituted with sulfanyl (-SH) groups at the 2 and 3 positions. This structure confers unique reactivity and polarity, balancing lipophilic ester groups with hydrophilic thiol functionalities. The presence of sulfanyl groups may enable disulfide bond formation or metal coordination, distinguishing it from simpler succinate derivatives.
Properties
CAS No. |
17660-57-0 |
|---|---|
Molecular Formula |
C30H30EuF21O6 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
dimethyl 2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C6H10O4S2/c1-9-5(7)3(11)4(12)6(8)10-2/h3-4,11-12H,1-2H3 |
InChI Key |
VVOFTOVXFWLOAY-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(C(=O)OC)S)S |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)S)S |
Synonyms |
Di-Me-meso-DMSA DiMeDMSA dimercaptosuccinic acid dimethyl ester dimethyl dimercaptosuccinic acid dimethyl mercaptosuccinate dimethyl mercaptosuccinate, (R*,S*)-isomer mercaptosuccinic acid dimethyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with dimethyl 2,3-bis(sulfanyl)butanedioate, allowing for comparative analysis of their properties and applications:
Butylmethyl Succinate (C₉H₁₆O₄)
- Structure : A succinate ester with butyl and methyl substituents.
- Source : Naturally isolated from Diospyros maritima stems .
- Properties : Lacks sulfur, rendering it less polar than this compound. Likely exhibits higher lipophilicity due to the butyl group, favoring solubility in organic solvents.
- Applications: Potential use in flavorings or fragrances due to ester functionality.
2,3-bis(sulfanyl)propan-1-ol (C₃H₈OS₂)
- Structure : A triol with sulfanyl groups at the 2 and 3 positions.
- Solubility : Highly soluble in polar solvents (e.g., water) due to hydrogen bonding from -OH and -SH groups .
- Applications : Utilized in chelation therapy or as a reducing agent. The hydroxyl group enhances hydrophilicity compared to the esterified dimethyl derivative.
Sodium 2,3-bis(sulfanyl)propane-1-sulfonate Hydrate (C₃H₇NaO₃S₃·H₂O)
- Structure : A sulfonate salt with sulfanyl groups and a hydrated sodium counterion.
- Properties : Ionic nature ensures high water solubility, contrasting with the neutral ester derivative .
- Applications : Likely employed in industrial settings (e.g., corrosion inhibition or stabilizers) due to sulfonate stability.
Comparative Data Table
| Compound | Functional Groups | Solubility Profile | Source/Origin | Key Applications |
|---|---|---|---|---|
| This compound | Ester, sulfanyl | Moderate in organics | Synthetic | Organic synthesis, ligands |
| Butylmethyl succinate | Ester | Lipophilic | Natural (plant) | Flavors, fragrances |
| 2,3-bis(sulfanyl)propan-1-ol | Hydroxyl, sulfanyl | High in polar solvents | Synthetic | Chelation, redox reactions |
| Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | Sulfonate, sulfanyl | High in water | Synthetic | Industrial stabilizers |
Key Research Findings
Structural Influence on Solubility: Sulfur-containing groups enhance polarity but are modulated by other substituents. This compound’s ester groups reduce water solubility compared to the sulfonate salt or thiol-alcohol . Butylmethyl succinate’s lack of sulfur increases hydrophobicity, favoring non-polar media .
Reactivity and Applications :
- Sulfanyl groups enable metal coordination, suggesting this compound’s utility in catalysis or heavy-metal sequestration.
- Ionic sulfonates (e.g., sodium derivative) are more stable in aqueous environments than esters, limiting cross-reactivity .
Natural vs. Synthetic Origins :
- Naturally occurring succinate derivatives (e.g., butylmethyl succinate) may have niche biological roles, while synthetic analogs (e.g., this compound) offer tailored chemical functionality .
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